molecular formula C21H18BrNO3 B4307257 METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

Cat. No.: B4307257
M. Wt: 412.3 g/mol
InChI Key: XETHLGGDMFRXEJ-ATVHPVEESA-N
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Description

Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a benzylidene and a bromobenzylidene moiety. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzylamine derivative with a bromobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification and Hydrolysis: The ester group in the compound can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Methyl 1-benzyl-4-(2-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

    Benzylidene derivatives: Compounds with benzylidene groups are known for their diverse chemical reactivity and potential bioactivity.

    Pyrrole derivatives: These compounds are widely studied for their role in the synthesis of natural products and pharmaceuticals.

Properties

IUPAC Name

methyl (4Z)-1-benzyl-4-[(2-bromophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-14-19(21(25)26-2)17(12-16-10-6-7-11-18(16)22)20(24)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETHLGGDMFRXEJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2Br)C(=O)N1CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2Br)/C(=O)N1CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 6
METHYL 1-BENZYL-3-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

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